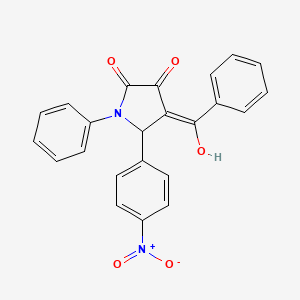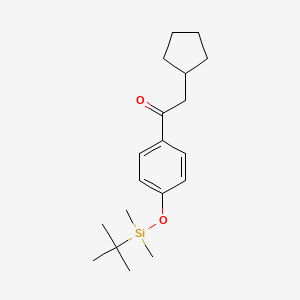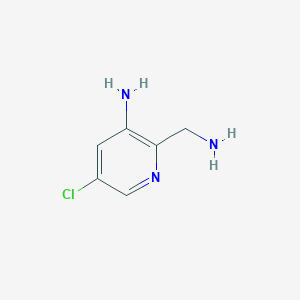
3-Chlorophthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorophthalaldehyde is an organic compound with the molecular formula C8H5ClO2 It is a derivative of phthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chlorophthalaldehyde can be synthesized through several methods. One common approach involves the chlorination of phthalaldehyde using chlorine gas in the presence of a catalyst. Another method includes the reaction of 3-chlorobenzaldehyde with formaldehyde under acidic conditions to yield this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced via the chlorination of phthalaldehyde. This process involves the use of chlorine gas and a suitable catalyst, such as iron(III) chloride, to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chlorophthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chlorophthalic acid.
Reduction: Reduction of this compound can yield 3-chlorobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Chlorophthalic acid.
Reduction: 3-Chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chlorophthalaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It serves as a reagent in the analysis of amino acids and proteins.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-chlorophthalaldehyde involves its reactivity with various nucleophiles. The chlorine atom on the benzene ring makes it susceptible to nucleophilic attack, leading to the formation of substituted products. Additionally, the aldehyde group can undergo typical carbonyl reactions, such as nucleophilic addition and condensation reactions.
Vergleich Mit ähnlichen Verbindungen
Phthalaldehyde: The parent compound without the chlorine substitution.
3-Bromophthalaldehyde: Similar structure but with a bromine atom instead of chlorine.
3-Nitrophthalaldehyde: Contains a nitro group instead of chlorine.
Uniqueness: 3-Chlorophthalaldehyde is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. The chlorine atom enhances its electrophilic character, making it more reactive towards nucleophiles. This property is particularly useful in synthetic organic chemistry for the preparation of various substituted derivatives.
Eigenschaften
Molekularformel |
C8H5ClO2 |
|---|---|
Molekulargewicht |
168.57 g/mol |
IUPAC-Name |
3-chlorophthalaldehyde |
InChI |
InChI=1S/C8H5ClO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-5H |
InChI-Schlüssel |
DDZXUGMVCWOQHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13038323.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-aminobenzo[d]oxazole](/img/structure/B13038328.png)



![2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid](/img/structure/B13038354.png)



![1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13038378.png)




